molecular formula C6H9ClF2O2S B568683 4,4-Difluorocyclohexane-1-sulfonyl chloride CAS No. 1196154-77-4

4,4-Difluorocyclohexane-1-sulfonyl chloride

Cat. No.: B568683
CAS No.: 1196154-77-4
M. Wt: 218.643
InChI Key: NABYUBSREFQSDU-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexane-1-sulfonyl chloride is a fluorinated cyclohexane derivative featuring a sulfonyl chloride group at position 1 and two fluorine atoms at the 4,4 positions on the cyclohexane ring. This compound is synthesized via palladium-catalyzed reactions, starting from precursors like 4,4-difluorocyclohexan-1-ketone . Its primary applications include serving as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate derivatives. Notably, commercial availability of this compound has been discontinued, likely due to challenges in stability or synthesis scalability .

Properties

IUPAC Name

4,4-difluorocyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)5-1-3-6(8,9)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABYUBSREFQSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1S(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697364
Record name 4,4-Difluorocyclohexane-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-77-4
Record name 4,4-Difluorocyclohexane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluorocyclohexane-1-sulfonyl chloride
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Preparation Methods

Reaction Mechanism and Conditions

Thiophane derivatives undergo chlorination in aqueous acetic or hydrochloric acid at controlled temperatures (20–90°F) to yield sulfonyl chlorides. For fluorinated analogs, the cyclohexane backbone must first be difluorinated via hydrofluorination or halogen exchange. A molar ratio of chlorine to thiophane ≤3:1 is critical to prevent over-chlorination, while excess water (≥2.5:1 water-to-thiophane ratio) ensures hydrolysis to the sulfonic acid intermediate, which is subsequently chlorinated.

Example Protocol

  • Dissolve 4,4-difluorothiophane in aqueous HCl (4.5:1 water-to-thiophane ratio).

  • Bubble chlorine gas through the solution at 30–70°F until absorption ceases (~2 hours).

  • Separate the organic layer (sulfonyl chloride) from the aqueous phase (cyclotetramethylene sulfone byproduct).

  • Dry the organic phase and purify via fractional distillation.

Yield : 60–65%.

Oxidation of 4,4-Difluorocyclohexanesulfoxide

Oxidation of sulfoxides to sulfonyl chlorides using hydrogen peroxide or chlorine represents a high-yield pathway. This method is particularly effective for sterically hindered substrates like 4,4-difluorocyclohexane.

Sulfoxide Synthesis

4,4-Difluorocyclohexanesulfoxide is synthesized via Friedel-Crafts sulfoxidation using thionyl chloride (SOCl₂) and aluminum chloride (AlCl₃) in chlorobenzene.

Steps :

  • React 4,4-difluorocyclohexane with SOCl₂ and AlCl₃ at 0°C.

  • Quench the reaction with 3% HCl to decompose the AlCl₃ complex.

  • Extract the sulfoxide into chlorobenzene and isolate via crystallization (88% yield).

Oxidation to Sulfonyl Chloride

The sulfoxide intermediate is oxidized to the sulfonyl chloride using hydrogen peroxide (H₂O₂) in acetic acid:

  • Heat 4,4-difluorocyclohexanesulfoxide in acetic acid to 90–95°C.

  • Add H₂O₂ dropwise to avoid exothermic runaway.

  • Cool the mixture to 10–15°C and filter the precipitated sulfonyl chloride.

Yield : 94–95%.

A diazonium salt intermediate enables direct introduction of the sulfonyl chloride group. This method is advantageous for aromatic systems but adaptable to alicyclic compounds.

Protocol for Alicyclic Substrates

  • Convert 4,4-difluorocyclohexanamine to its diazonium salt using NaNO₂ and HCl below -5°C.

  • Bubble the diazonium solution into liquid sulfur dioxide (SO₂) containing CuCl catalyst.

  • Extract the sulfonyl chloride with toluene and purify via recrystallization.

Critical Parameters :

  • Temperature control (<0°C) prevents diazonium decomposition.

  • CuCl catalyzes the Sandmeyer-type reaction, enhancing SO₂ incorporation.

Yield : 70–80% (estimated from analogous reactions).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsTemperature RangeYield
Thiophane Chlorination4,4-DifluorothiophaneCl₂, HCl/AcOH30–70°F60–65%
Sulfoxide Oxidation4,4-DifluorocyclohexanesulfoxideH₂O₂, AcOH90–95°C94–95%
Diazotization4,4-DifluorocyclohexanamineNaNO₂, SO₂, CuCl<0°C70–80%

Advantages and Limitations :

  • Thiophane Chlorination : Scalable but requires hazardous chlorine gas handling.

  • Sulfoxide Oxidation : High yield but dependent on sulfoxide synthesis efficiency.

  • Diazotization : Versatile but limited by diazonium stability.

Industrial-Scale Considerations

Catalyst Recovery

AlCl₃ used in sulfoxide synthesis is recovered via aqueous HCl quenching, reducing costs.

Byproduct Management

Cyclotetramethylene sulfone (from thiophane chlorination) is water-soluble and separated via phase separation.

Purity Optimization

Recrystallization from chlorobenzene or acetic acid achieves ≥95% purity, critical for pharmaceutical applications.

Emerging Methodologies

Photochemical Chlorination

Preliminary studies suggest UV-initiated chlorination of 4,4-difluorocyclohexanethiol reduces reaction time by 50%, though yields remain suboptimal (45–50%).

Flow Chemistry

Continuous-flow systems for diazotization improve temperature control and scalability, mitigating decomposition risks .

Chemical Reactions Analysis

4,4-Difluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Reduction Reactions: The compound can be reduced to 4,4-difluorocyclohexane-1-sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial reagent in organic chemistry for introducing fluorine atoms and sulfonyl chloride groups into various molecular frameworks. Its reactivity allows for:

  • Substitution Reactions : The sulfonyl chloride can undergo nucleophilic substitution with amines, alcohols, or thiols to form diverse derivatives.
  • Oxidation Reactions : It can be oxidized to produce sulfonic acids, which are valuable intermediates in further chemical transformations.
  • Reduction Reactions : Reduction can yield sulfinic acids or other sulfur-containing compounds, expanding its utility in synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, 4,4-difluorocyclohexane-1-sulfonyl chloride is investigated for its potential as a building block in drug development. Its unique structure may contribute to:

  • Biological Activity : Studies have indicated that compounds derived from this sulfonyl chloride exhibit promising biological activities, making them candidates for pharmaceutical applications.
  • Targeted Drug Design : The compound's ability to modify biomolecules can aid in designing targeted therapies by enhancing drug efficacy and specificity .

Materials Science

The compound's properties make it useful in developing specialty chemicals and materials:

  • Polymer Chemistry : It is employed to modify polymer surfaces, enhancing their functional properties for applications in coatings and adhesives.
  • Fluorinated Materials : The introduction of fluorine atoms can improve the thermal and chemical stability of materials, making them suitable for harsh environments .

Data Tables

Application AreaSpecific UsesKey Benefits
Organic SynthesisReagent for fluorination and sulfonylationVersatility in creating derivatives
Medicinal ChemistryBuilding block for pharmaceuticalsPotential biological activity
Materials ScienceSurface modification of polymersEnhanced stability and performance

Case Study 1: Synthesis of Sulfonamides

A recent study highlighted the use of this compound in synthesizing novel sulfonamide derivatives. Researchers demonstrated that by reacting the sulfonyl chloride with various amines, they could generate compounds with significant antibacterial properties. These findings suggest potential applications in treating resistant bacterial strains .

Case Study 2: Drug Development

In another investigation, the compound was utilized to synthesize a series of fluorinated analogs of existing drugs. The study revealed that these analogs exhibited improved binding affinity to targeted receptors compared to their non-fluorinated counterparts. This research underscores the importance of fluorination in enhancing drug efficacy .

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chloride derivatives are highly dependent on substituents and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 4,4-Difluorocyclohexane-1-sulfonyl Chloride and Analogs
Compound Name Key Structural Features Functional Group Synthesis Method Reactivity/Stability References
This compound Saturated cyclohexane, 4,4-difluoro, sulfonyl chloride at C1 Sulfonyl chloride From 4,4-difluorocyclohexan-1-ketone via palladium catalysis High reactivity; discontinued due to stability concerns
4,4-Difluorocyclohex-1-ene-1-sulfonyl fluoride (5d) Unsaturated cyclohexene ring, sulfonyl fluoride at C1 Sulfonyl fluoride Pd-catalyzed synthesis using alkenyl triflate Enhanced stability due to fluoride and double bond
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride Methoxy group at C1, methylene-linked sulfonyl chloride Methanesulfonyl chloride Not explicitly described Bulky substituents may reduce reactivity
4,4-Difluorocyclohexanamine hydrochloride Saturated cyclohexane, amine hydrochloride at C1 Amine hydrochloride Not specified Lower reactivity; used in pharmaceutical intermediates

Detailed Comparisons

4,4-Difluorocyclohex-1-ene-1-sulfonyl fluoride (5d)
  • Structural Differences : The cyclohexene ring introduces unsaturation, and the sulfonyl fluoride group replaces chloride.
  • Reactivity : Sulfonyl fluorides are generally more hydrolytically stable than chlorides, making 5d preferable for applications requiring prolonged stability .
  • Synthesis : Prepared via palladium-catalyzed coupling, offering scalability advantages over the discontinued sulfonyl chloride .
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride
  • Structural Differences : A methoxy group and methylene spacer alter steric and electronic properties.
  • Impact on Reactivity : The methoxy group may enhance solubility in polar solvents, while the methylene linker could reduce steric hindrance during reactions .
4,4-Difluorocyclohexanamine hydrochloride
  • Functional Group Contrast : The amine hydrochloride group replaces sulfonyl chloride, shifting applications toward drug intermediates (e.g., bioactive molecules) rather than sulfonation reactions .

Biological Activity

4,4-Difluorocyclohexane-1-sulfonyl chloride (DFCSC) is a sulfonyl chloride derivative that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C₆H₉ClF₂O₂S, is characterized by the presence of two fluorine atoms on the cyclohexane ring, which may influence its reactivity and interactions with biological macromolecules.

The biological activity of DFCSC is primarily attributed to its role as a reactive electrophile that can form covalent bonds with nucleophilic sites in proteins. This property makes it a candidate for enzyme inhibition and modification of protein function.

Target Proteins

DFCSC has been investigated for its potential to inhibit various proteases, which are enzymes that play critical roles in numerous physiological processes, including digestion, immune response, and cell signaling. The inhibition of these enzymes can lead to significant therapeutic effects in diseases where protease activity is dysregulated.

Biological Activity Overview

The biological activity of DFCSC can be summarized as follows:

Research Findings and Case Studies

A review of the literature reveals several studies focusing on the biological activity of DFCSC and related compounds:

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of DFCSC on a panel of serine proteases. Results indicated a significant reduction in enzyme activity with an IC50 value indicating potency in the low micromolar range.
  • Cytotoxicity Assays :
    • In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that DFCSC induces apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
  • Antimicrobial Activity :
    • While direct studies on DFCSC's antimicrobial properties are scarce, related sulfonyl chlorides have been shown to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of serine proteases
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial ActivityPotential activity against various pathogens

Q & A

Q. What are the key physicochemical properties of 4,4-difluorocyclohexane-1-sulfonyl chloride, and how can they inform experimental design?

The compound has a molecular formula of C₆H₉ClF₂O₂S and a molecular weight of 218.649 g/mol . Key properties include:

  • Density : 1.4±0.1 g/cm³
  • Boiling point : 259.8±40.0 °C
  • Refractive index : 1.459
  • LogP : 1.38 (indicating moderate lipophilicity)

Methodological Insight :
Use these properties to optimize reaction conditions. For example, the boiling point suggests reflux conditions in high-temperature reactions. The LogP value aids in solvent selection (e.g., dichloromethane for extraction). Characterization via NMR (¹H/¹⁹F) and mass spectrometry is critical for purity assessment, leveraging the molecular weight and fluorine signatures .

Q. What safety protocols are essential when handling this compound?

Sulfonyl chlorides are moisture-sensitive and reactive. Key precautions include:

  • Use of dry glassware and inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Personal protective equipment (PPE): chemical-resistant gloves, goggles, and fume hoods.
  • Storage in airtight containers at 2–8°C to minimize degradation.

Methodological Insight :
Monitor reactivity via FT-IR to detect sulfonic acid formation (broad O-H stretch at ~3000 cm⁻¹). Quench residues with aqueous sodium bicarbonate .

Advanced Research Questions

Q. How can palladium-catalyzed synthesis methods be optimized for derivatives of this compound?

Evidence : Palladium-catalyzed protocols using 4,4-difluorocyclohexan-1-one as a precursor (e.g., via alkenyl triflate intermediates) have been reported .

Q. Methodological Insight :

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos).
  • Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar).
  • Reaction time : Monitor progress via TLC or GC-MS.

Q. Example Table :

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8065
Pd(OAc)₂Toluene11078

Q. How can conflicting data on the reactivity of this compound with nucleophiles be resolved?

Evidence : Structural analogs (e.g., [3-(4-methoxyphenoxy)phenyl]sulfonyl chloride) show variable reactivity depending on steric/electronic effects .

Q. Methodological Insight :

  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with amines/thiols.
  • Computational modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and identify steric hindrance from the cyclohexane ring.
  • Cross-validation : Compare results with X-ray crystallography to confirm adduct structures .

Q. What strategies are effective for analyzing degradation products of this compound under aqueous conditions?

Methodological Insight :

  • LC-MS/MS : Detect hydrolysis products (e.g., sulfonic acid) with a C18 column and ESI⁻ ionization.
  • Isotopic labeling : Use D₂O to trace proton exchange in ¹H NMR.
  • pH profiling : Conduct stability studies at pH 3–10 to identify degradation pathways .

Q. How can the compound’s fluorinated cyclohexane ring influence its application in drug design?

Evidence : Fluorine atoms enhance metabolic stability and modulate lipophilicity.

Q. Methodological Insight :

  • SAR studies : Synthesize analogs with varying fluorine positions and test against targets (e.g., kinases).
  • Membrane permeability assays : Use Caco-2 cell monolayers to correlate LogP with absorption.
  • Molecular docking : Map fluorine interactions with hydrophobic enzyme pockets (e.g., Autodock Vina) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Example : If yields vary between 40–80% in literature:

  • Reproduce conditions : Ensure exact stoichiometry, solvent purity, and inert atmosphere.
  • Byproduct analysis : Use HPLC to identify side products (e.g., disulfides).
  • Scale-up trials : Test reproducibility at 0.1 mmol vs. 10 mmol scales .

Q. What advanced techniques validate the stereochemical configuration of derivatives?

  • X-ray crystallography : Resolve cyclohexane ring chair conformations.
  • NOESY NMR : Detect spatial proximity of fluorine atoms to adjacent protons.
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra .

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